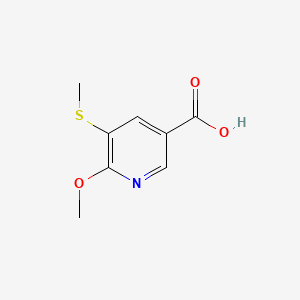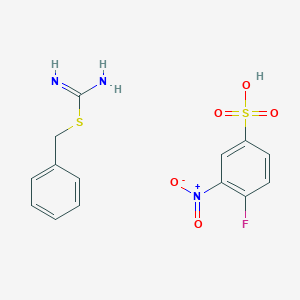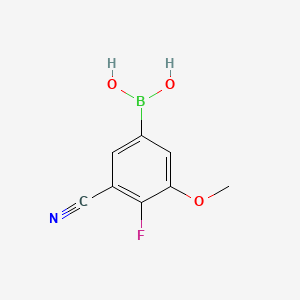![molecular formula C28H53N3O6 B14757145 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium](/img/structure/B14757145.png)
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate; dicyclohexylazanium is a polypeptide derivative known for its role in the synthesis of multifunctional amphiphilic peptide dendrimers. This compound is often used as a nonviral gene vector in cancer research and has applications in enhancing the luminescence intensity of alkaline phosphatase substrates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate typically involves the protection of lysine with tert-butoxycarbonyl (Boc) groups. The reaction conditions include the use of di-tert-butyl dicarbonate and a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be selectively removed under acidic conditions, such as with trifluoroacetic acid, to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly in the context of its use in peptide synthesis and modification.
Common Reagents and Conditions
Substitution: Trifluoroacetic acid in dichloromethane.
Oxidation: Potassium permanganate in water.
Reduction: Sodium borohydride in tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include deprotected lysine derivatives and modified peptides, which are used in further synthetic applications .
Aplicaciones Científicas De Investigación
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of peptide dendrimers and other complex molecules.
Biology: Serves as a nonviral gene vector for gene therapy.
Medicine: Involved in cancer research for the delivery of therapeutic genes.
Industry: Enhances the luminescence intensity of alkaline phosphatase substrates, useful in diagnostic assays.
Mecanismo De Acción
The compound exerts its effects by acting as a protective group for lysine residues in peptides. The Boc groups prevent unwanted side reactions during peptide synthesis and can be selectively removed under acidic conditions. This allows for the controlled modification of peptides and proteins, facilitating their use in various applications .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N6-(tert-butoxycarbonyl)-L-lysinate hydrochloride
- Boc-Lys(Boc)-OH
- Methyl (2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Uniqueness
2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate is unique due to its dual Boc protection, which provides enhanced stability and selectivity in peptide synthesis. This makes it particularly valuable in the synthesis of multifunctional peptide dendrimers and other complex molecules .
Propiedades
Fórmula molecular |
C28H53N3O6 |
|---|---|
Peso molecular |
527.7 g/mol |
Nombre IUPAC |
2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;dicyclohexylazanium |
InChI |
InChI=1S/C16H30N2O6.C12H23N/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2 |
Clave InChI |
HRLHJTYAMCGERD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


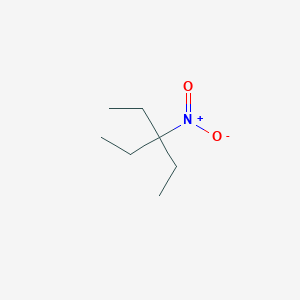
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

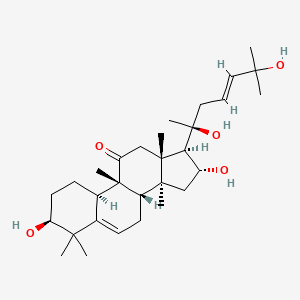
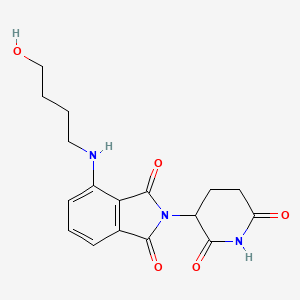
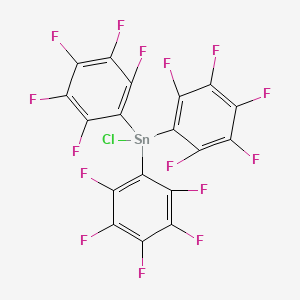

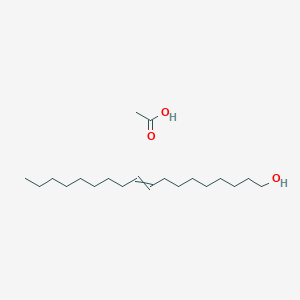
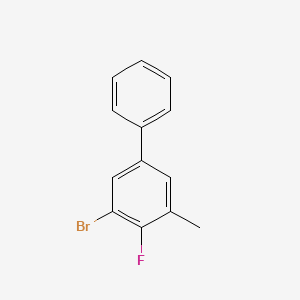
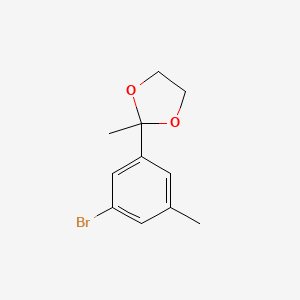
![N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide](/img/structure/B14757120.png)
